1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] typically involves the condensation of 1H-isochromene-1,3,4-trione with 6-chloro-3-pyridylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trione or hydrazone functionalities, leading to a range of reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage and chloropyridine moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]
- 1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]
- 1H-isochromene-1,3,4-trione 4-[N-(4-methylphenyl)hydrazone]
Uniqueness
1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone] is unique due to its specific chloropyridine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)diazenyl]-1-hydroxyisochromen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-6-5-8(7-16-11)17-18-12-9-3-1-2-4-10(9)13(19)21-14(12)20/h1-7,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKPTJUKMWRLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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